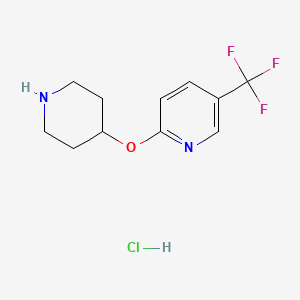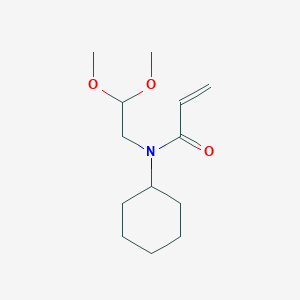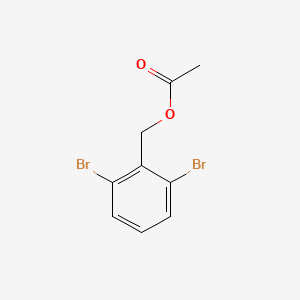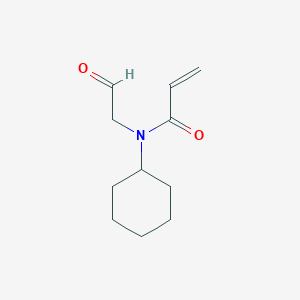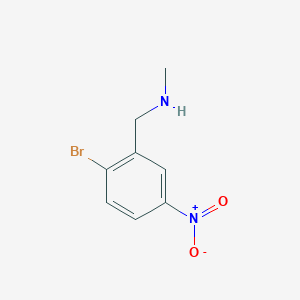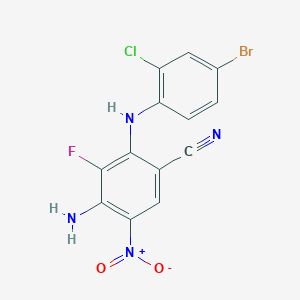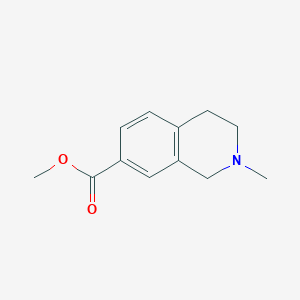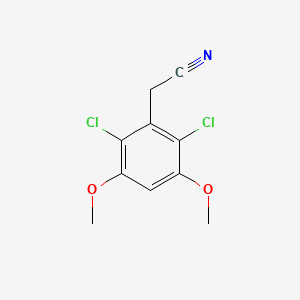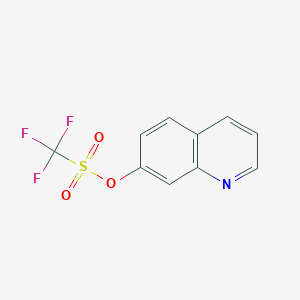
喹啉-7-基三氟甲磺酸酯
描述
Quinolin-7-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Quinolin-7-yl trifluoromethanesulfonate consists of a quinoline backbone with a trifluoromethanesulfonate group attached at the 7-position . The InChI code for this compound is 1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H .Chemical Reactions Analysis
Quinoline derivatives, including Quinolin-7-yl trifluoromethanesulfonate, can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These reactions can lead to the construction and functionalization of the quinoline scaffold .Physical And Chemical Properties Analysis
Quinolin-7-yl trifluoromethanesulfonate is a compound with a molecular weight of 277.22 g/mol . The physical form of the compound is liquid .科学研究应用
癌症研究中的细胞毒性特性
喹啉衍生物,包括与喹啉-7-基三氟甲磺酸酯相关的化合物,已被研究用于癌症治疗的潜力。研究显示,某些喹啉化合物表现出显著的抑制癌细胞生长的效果。例如,一些喹啉-3-甲醛肼类化合物对癌细胞系表现出细胞静止效应,表明它们有望作为抗癌剂(Korcz et al., 2018)。
环境和绿色化学应用
在绿色化学领域,喹啉衍生物因其较少的刺鼻气味和环保特性而被利用。例如,使用亚磺酸钠对氨基喹啉进行远程磺化反应,这个过程涉及喹啉衍生物,产生环境友好的副产物,使其成为化学合成中更可持续的方法(Xia et al., 2016)。
抗菌和抗真菌研究
喹啉衍生物已被证明具有显著的抗菌特性。例如,对三氟甲基喹啉羰肼衍生物的研究表明其作为抗结核病药物的潜力,展示了对特定微生物有显著的抗菌活性(Garudachari et al., 2014)。
利什曼原虫和锥虫活性的潜力
研究探讨了喹啉衍生物对利什曼原虫和锥虫菌株的有效性,一些化合物表现出对这些寄生虫的选择性活性。这表明它们在开发针对这些生物引起的疾病的治疗方法中可能发挥作用(da Silva et al., 2007)。
有机合成中的应用
喹啉衍生物在有机合成中发挥着重要作用。它们参与合成各种有机化合物,并作为羰基配合物形成中的氧化加成的前体,展示了它们在化学反应中的多功能性(Mayer et al., 2013)。
腐蚀抑制
喹啉衍生物已被确认为有效的腐蚀抑制剂。例如,某些喹啉化合物在酸性介质中对低碳钢表现出优异的抑制性能,表明它们有潜力用于保护金属免受腐蚀(Saliyan & Adhikari, 2008)。
作用机制
While the specific mechanism of action for Quinolin-7-yl trifluoromethanesulfonate is not mentioned in the search results, quinolones, a class of compounds related to quinolines, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .
属性
IUPAC Name |
quinolin-7-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAXXSFDJDIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-7-yl trifluoromethanesulfonate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)
